

biological activity of 2-Methylamino-5-methyl-3-nitropyridine compared to similar compounds

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Compound of Interest	
Compound Name:	2-Methylamino-5-methyl-3-nitropyridine
Cat. No.:	B034671

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Comparative Biological Activity of 2-Methylamino-5-methyl-3-nitropyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of nitropyridine derivatives that are structurally similar to **2-Methylamino-5-methyl-3-nitropyridine**. Due to the limited availability of public data on the specific biological activity of **2-Methylamino-5-methyl-3-nitropyridine**, this comparison focuses on related compounds to provide insights into its potential therapeutic applications. The data presented herein is compiled from various scientific publications and is intended for research and drug development purposes.

Anticancer Activity

Several nitropyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cellular proliferation. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.

Table 1: In Vitro Anticancer Activity of Nitropyridine Derivatives (IC50 in μ M)

Compound Class	Specific Compound	Cancer Cell Line	IC50 (μM)
Nitropyridine-Thiazolidinone	3-((5-nitropyridin-2-yl)imino)-5-(4-methoxybenzylidene)-4-oxothiazolidin-2-ylidene)methyl)benzamide	MCF-7 (Breast)	6.41
5-(piperidin-1-ylmethyl)-3-((5-nitropyridin-2-yl)imino)-2-thioxothiazolidin-4-one	HepG2 (Liver)	7.63	
Cyanopyridone Derivatives	6-Amino-2-(4-chlorophenyl)-1,2-dihydropyridine-3,5-dicarbonitrile	MCF-7 (Breast)	1.77 ± 0.1
HepG2 (Liver)	2.71 ± 0.15		
6-Amino-2-(4-methoxyphenyl)-1,2-dihydropyridine-3,5-dicarbonitrile	MCF-7 (Breast)	1.39 ± 0.08	
HepG2 (Liver)	10.70 ± 0.58		
Pyridino[2,3-f]indole-4,9-dione	3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione	XF 498 (CNS)	0.006 (μg/mL)
HCT 15 (Colon)	0.073 (μg/mL)		

Enzyme Inhibitory Activity

Nitropyridine derivatives have also been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.

Table 2: Enzyme Inhibitory Activity of Nitropyridine Derivatives (IC50 in μ M)

Compound Class	Specific Compound	Target Enzyme	IC50 (μ M)
Meldrum's Acid Derivative	5-((5-nitropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione	Chymotrypsin	8.67 \pm 0.1
Urease	29.21 \pm 0.98		
Nitropyridine Derivative	4-aza-6-nitrobenzofuroxan	HIV-1 Integrase (Strand Transfer)	190 \pm 30
HIV-1 Integrase (3' Processing)	60 \pm 15		
RNase H	90 \pm 20		

Antimicrobial Activity

The antimicrobial potential of nitropyridine compounds has been explored, with some derivatives showing moderate activity against bacterial and fungal strains.

Table 3: Antimicrobial Activity of Nitropyridine Derivatives (MIC in μ g/mL)

Compound Class	Specific Compound	Microorganism	MIC (µg/mL)
Hydrazone Derivative	N'-(2-hydroxybenzylidene)-2-(4-methyl-1-piperazinyl)-5-nitro-3-pyridinecarbohydrazide	Bacillus subtilis	62.5
Candida krusei	62.5		
Nicotinic Acid	Compound with nitro substituent	Staphylococcus aureus	Comparable to Norfloxacin
Hydrazide Derivatives			
Bacillus subtilis	Comparable to Norfloxacin		
Escherichia coli	Comparable to Norfloxacin		
Candida albicans	Comparable to Fluconazole		
Aspergillus niger	Comparable to Fluconazole		

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

- Cell Seeding: Cells are seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours to allow for attachment.[1]
- Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[1]

- MTT Addition: 10-28 μ L of MTT solution (2-5 mg/mL in PBS) is added to each well, and the plate is incubated for 1.5-4 hours at 37°C.[1][2]
- Formazan Solubilization: The medium containing MTT is removed, and 100-130 μ L of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[1][2]
- Absorbance Measurement: The plate is shaken for 10-15 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 492 or 570 nm using a microplate reader.[1]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Urease Inhibition Assay (Berthelot Method)

This assay is used to determine the inhibitory effect of compounds on the urease enzyme.

- Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a phosphate buffer (pH 7.2-7.5), the test compound at various concentrations, and a urease enzyme solution (e.g., from Jack bean).[3][4][5]
- Pre-incubation: The plate is pre-incubated for a short period (e.g., 5-10 minutes) at 37°C.[5]
- Reaction Initiation: A urea solution is added to each well to initiate the enzymatic reaction. The plate is then incubated for 15-20 minutes at 27-37°C.[5]
- Color Development: Phenol and hypochlorite reagents (Berthelot's reagents) are added to the wells. This reacts with the ammonia produced by urease to form a colored indophenol compound. The plate is incubated for color development.[3][4][5]
- Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically at a wavelength between 625 and 640 nm.[4][5]
- Data Analysis: The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100. The IC50 value is

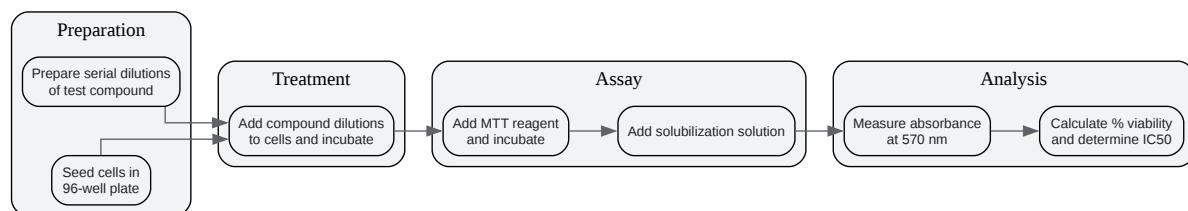
determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[6]

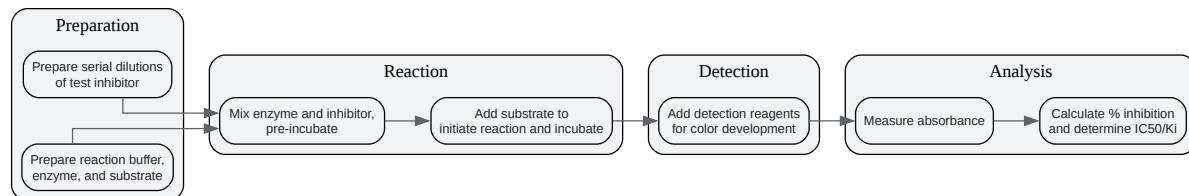
- Preparation of Compound Dilutions: Serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[6]
- Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[7]
- Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.[7]
- Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) for the specific microorganism.[6]
- MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

Visualizations



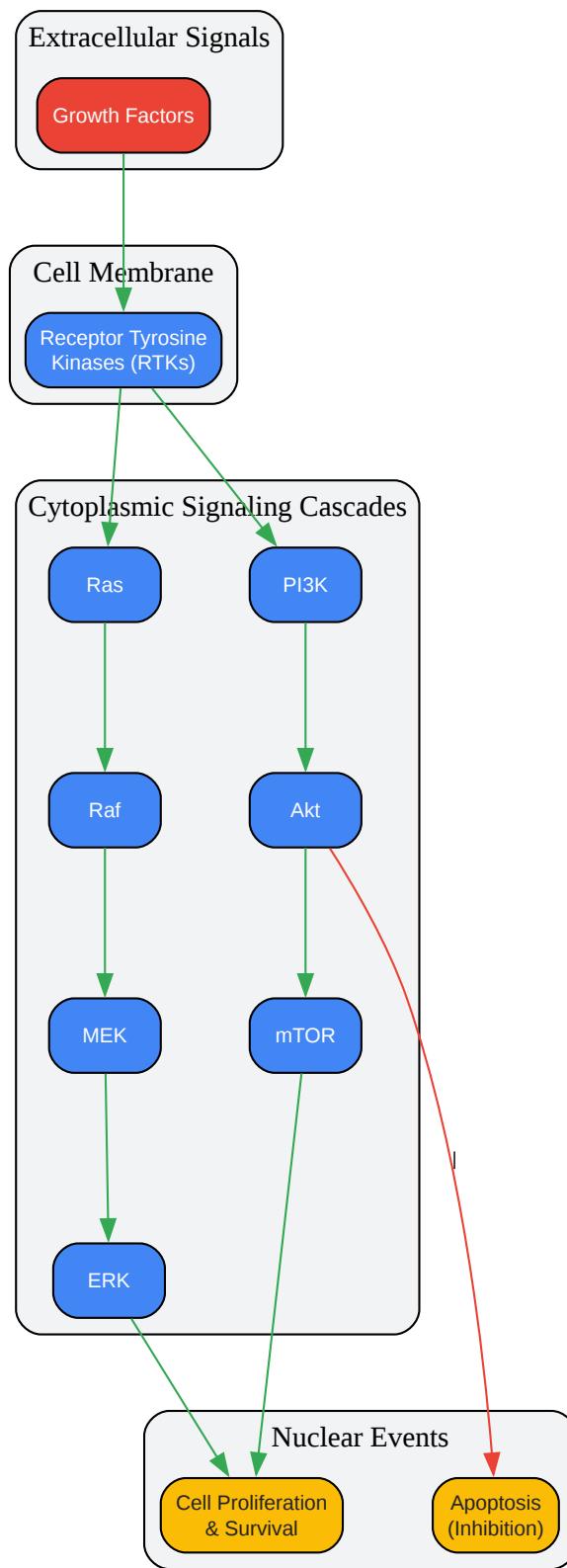
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Caption: Workflow for MTT-based cytotoxicity assay.



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Caption: General workflow for enzyme inhibition assay.



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